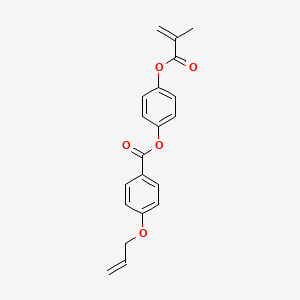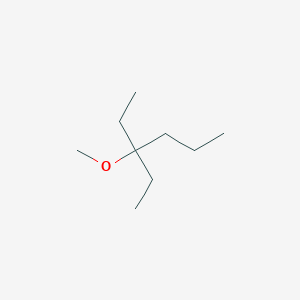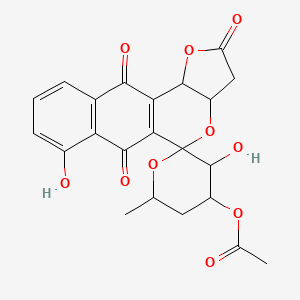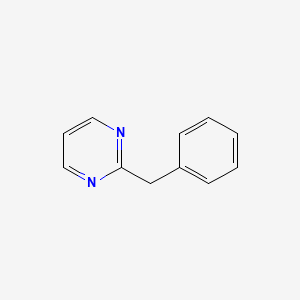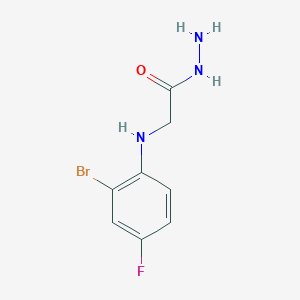
2-(2-Bromo-4-fluoroanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-fluoroanilino)acetohydrazide is a chemical compound with the molecular formula C8H9N3OFBr. It is an important intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a bromo and fluoro substituent on the aniline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoroanilino)acetohydrazide typically involves the following steps:
Acetylation: 4-fluoroaniline is acetylated using acetic anhydride to form 4-fluoroacetanilide.
Bromination: The 4-fluoroacetanilide is then brominated using bromine or hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield 2-bromo-4-fluoroacetanilide
Hydrazide Formation: The 2-bromo-4-fluoroacetanilide is reacted with hydrazine hydrate to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluoroanilino)acetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Scientific Research Applications
2-(2-Bromo-4-fluoroanilino)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroaniline: A precursor in the synthesis of 2-(2-Bromo-4-fluoroanilino)acetohydrazide.
2-(4-Bromo-2-fluoroanilino)acetohydrazide: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both bromo and fluoro substituents on the aniline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2351-02-2 |
|---|---|
Molecular Formula |
C8H9BrFN3O |
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-(2-bromo-4-fluoroanilino)acetohydrazide |
InChI |
InChI=1S/C8H9BrFN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
InChI Key |
KSHZHBDAEJKYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


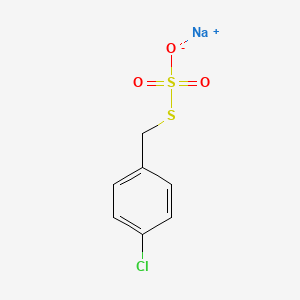
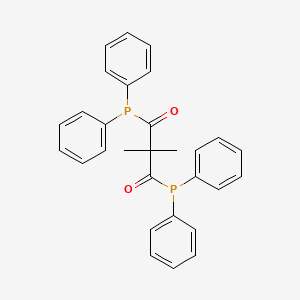
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
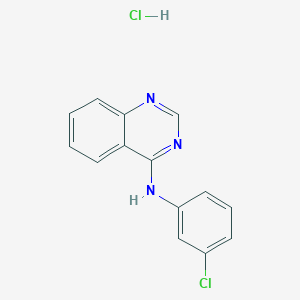
![N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B14149309.png)
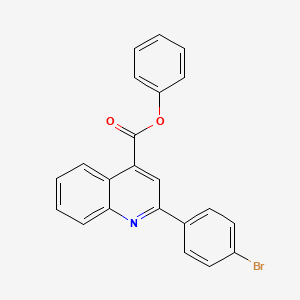
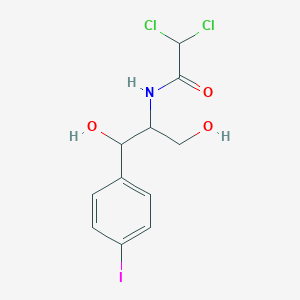
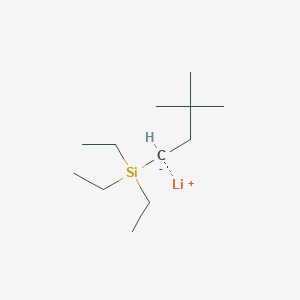
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
